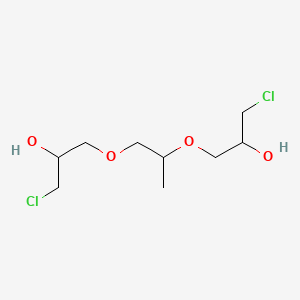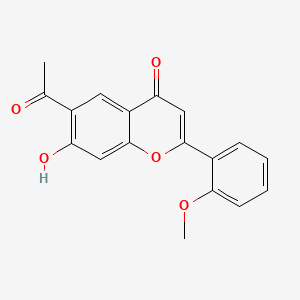
1,1'-(Propylenedioxy)bis(3-chloro-2-propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is an organic compound with the molecular formula C9H18Cl2O4 It is a chlorinated derivative of propylene glycol, featuring two chlorine atoms and two propylene glycol units connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) can be synthesized through the reaction of propylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Epoxidation: Propylene glycol is reacted with epichlorohydrin to form an epoxide intermediate.
Ring Opening: The epoxide intermediate undergoes ring-opening in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of 1,1’-(Propylenedioxy)bis(2-propanol).
Oxidation: Formation of 1,1’-(Propylenedioxy)bis(2-propanone) or corresponding carboxylic acids.
Reduction: Formation of 1,1’-(Propylenedioxy)bis(2-propanol) or corresponding alkanes.
科学的研究の応用
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biocide or antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it useful as an antimicrobial agent.
類似化合物との比較
1,1’-(Ethylenedioxy)bis(3-chloro-2-propanol): Similar structure but with an ethylene linkage instead of propylene.
1,1’-(Butylenedioxy)bis(3-chloro-2-propanol): Similar structure but with a butylene linkage instead of propylene.
Uniqueness: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific propylene linkage, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and stability compared to its ethylene and butylene analogs, making it suitable for specific applications in research and industry.
特性
CAS番号 |
18371-82-9 |
|---|---|
分子式 |
C9H18Cl2O4 |
分子量 |
261.14 g/mol |
IUPAC名 |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3 |
InChIキー |
DOCLYKIGBJGQFA-UHFFFAOYSA-N |
正規SMILES |
CC(COCC(CCl)O)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)

![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
phosphane](/img/structure/B14171820.png)



![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
